molecular formula C10H19ClN2 B2603081 Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride CAS No. 1158522-81-6

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Cat. No.: B2603081
CAS No.: 1158522-81-6
M. Wt: 202.73
InChI Key: OSXYPNCSNDBFOZ-UHFFFAOYSA-N
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Description

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H18N2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with butylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the pyrrole ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride.

    Butylamine: Another precursor used in the synthesis.

    N-Butylpyrrole: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of the butyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-3-4-7-11-9-10-6-5-8-12(10)2;/h5-6,8,11H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXYPNCSNDBFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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